N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)cyclohexanecarboxamide;hydrochloride
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Overview
Description
N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)cyclohexanecarboxamide hydrochloride is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)cyclohexanecarboxamide hydrochloride typically involves multiple steps, including the formation of the dioxolobenzothiazole core, the introduction of the diethylaminoethyl group, and the coupling with cyclohexanecarboxamide. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)cyclohexanecarboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups with others, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism by which N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)cyclohexanecarboxamide hydrochloride exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other benzothiazole derivatives or molecules with similar functional groups. Examples could be:
- Benzothiazole
- Dioxolane derivatives
- Cyclohexanecarboxamide derivatives
Uniqueness
What sets N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)cyclohexanecarboxamide hydrochloride apart is its unique combination of functional groups, which may confer distinct chemical and biological properties not found in other compounds.
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)cyclohexanecarboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3S.ClH/c1-3-23(4-2)10-11-24(20(25)15-8-6-5-7-9-15)21-22-16-12-17-18(27-14-26-17)13-19(16)28-21;/h12-13,15H,3-11,14H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQWGGAPJRWSOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4CCCCC4.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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